sodium2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate
Description
Sodium2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate is a sodium salt derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a bromine substituent at the 6-position and a methoxy group at the 8-position. The sodium carboxylate group enhances aqueous solubility compared to ester derivatives, making it advantageous for drug formulation and bioavailability .
Properties
IUPAC Name |
sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O3.Na/c1-16-8-2-6(11)4-13-5-7(3-9(14)15)12-10(8)13;/h2,4-5H,3H2,1H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNNDFJZKKSRBF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN2C1=NC(=C2)CC(=O)[O-])Br.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 6-Bromo-8-Methoxyimidazo[1,2-a]Pyridine
The imidazo[1,2-a]pyridine core is typically constructed via cyclocondensation between 2-aminopyridine derivatives and α-halo carbonyl compounds. For the target compound, 2-amino-5-bromo-3-methoxypyridine serves as the starting material. Reacting this with chloroacetaldehyde (40% aqueous solution) at 25–50°C for 2–24 hours yields 6-bromo-8-methoxyimidazo[1,2-a]pyridine. The reaction proceeds via nucleophilic attack of the amine on the aldehyde, followed by cyclization and dehydration (Figure 1).
Optimization Note : Prolonged reaction times (>12 hours) at 50°C improve yields (70–85%) but risk decomposition. Lower temperatures (25°C) require stoichiometric acid catalysts like HCl to accelerate cyclization.
Introduction of the Acetate Side Chain
Alkylation at Position 2
The acetate moiety is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Ethyl bromoacetate is reacted with 6-bromo-8-methoxyimidazo[1,2-a]pyridine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. This step attaches the ethyl acetate group to the C2 position of the imidazo ring.
Reaction Conditions :
Alternative Routes: Trimethylaluminium-Mediated Coupling
A patent-pending method employs trimethylaluminium (Me₃Al) to facilitate coupling between ethyl imidazo[1,2-a]pyridin-2-yl-acetate and aryl halides. While primarily used for amide formation, this approach can be adapted for ester derivatives under modified conditions.
Hydrolysis to the Sodium Salt
Saponification of the Ethyl Ester
The ethyl ester intermediate undergoes base-mediated hydrolysis. Treatment with NaOH (2M aqueous solution) in ethanol/water (1:1) at 60–80°C for 4–6 hours cleaves the ester to the carboxylic acid. Subsequent neutralization with NaHCO₃ or direct addition of Na₂CO₃ yields the sodium salt.
Critical Parameters :
- Temperature : Excessive heat (>80°C) degrades the imidazo ring.
- Yield : 90–95% after recrystallization from ethanol/water.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >98% purity. Residual solvents (DMF, acetonitrile) are <0.1% via GC-MS.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Chloroacetaldehyde route | 70–85% | Scalable, low-cost reagents | Requires strict temperature control |
| Trimethylaluminium route | 80–88% | High regioselectivity | Air-sensitive reagents, costly |
| Direct alkylation | 75–82% | One-pot reaction | Competing side reactions at C3 |
Industrial-Scale Considerations
Cost-Efficiency
The chloroacetaldehyde route is preferred for large-scale synthesis due to reagent availability and minimal purification steps. Ethyl bromoacetate costs are offset by high yields in the alkylation step.
Environmental Impact
Waste streams contain brominated byproducts, necessitating bromine recovery systems. Green chemistry adaptations (e.g., catalytic Me₃Al recycling) are under investigation.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate involves its interaction with specific molecular targets and pathways. For example, as a CDK inhibitor, it may interfere with the cell cycle regulation by inhibiting the activity of cyclin-dependent kinases . Additionally, its role as a calcium channel blocker suggests that it may modulate calcium ion flow in cells, affecting various physiological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Key analogues include:
Table 1: Structural Comparison of Sodium2-{6-Bromo-8-Methoxyimidazo[1,2-a]Pyridin-2-yl}Acetate and Analogues
Key Observations:
- Substituent Position : Bromine at the 6-position (as in the sodium compound and its ethyl ester analogue ) is associated with enhanced electrophilic reactivity, facilitating interactions with biological targets. Methoxy at the 8-position may improve metabolic stability compared to halogens .
- Functional Groups : Sodium carboxylate derivatives exhibit superior aqueous solubility compared to ethyl esters, which are more lipophilic and require metabolic activation (e.g., ester hydrolysis) for bioavailability .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
- The sodium salt form of the compound is expected to have significantly higher water solubility (>100 mg/mL) compared to ethyl esters (e.g., ethyl 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)acetate, solubility ~5–10 mg/mL in DMSO) .
- Methoxy groups generally enhance metabolic stability compared to halogens like chlorine, as seen in dichloro analogues .
Challenges and Opportunities
- Limitations : Data on the sodium compound’s exact pharmacological profile (e.g., IC50 values, pharmacokinetics) are absent in the provided evidence, necessitating further experimental validation.
- Opportunities : The 8-methoxy group could reduce off-target interactions compared to halogenated analogues, while the sodium carboxylate improves formulation flexibility .
Biological Activity
Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate (CAS Number: 2375270-73-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate is characterized by its imidazo-pyridine structure, which is known for various biological activities. The presence of bromine and methoxy groups enhances its pharmacological properties. The molecular weight of this compound is approximately 307.08 g/mol .
The biological activity of sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate primarily involves its interaction with specific biological targets:
- Phosphodiesterase Inhibition : This compound has been studied for its role as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4. Inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in anti-inflammatory responses and modulation of immune functions .
- Anti-inflammatory Effects : The elevation of cAMP levels can downregulate pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, making this compound a candidate for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Pharmacological Profile
Recent studies have highlighted the pharmacological profile of sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate:
| Activity | Effect | Reference |
|---|---|---|
| PDE4 Inhibition | IC50 values in the low micromolar range | |
| Anti-inflammatory | Reduced eosinophil accumulation | |
| Safety Profile | Lower emetic potential compared to rolipram |
Case Studies and Research Findings
Several studies have explored the biological activity of sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate:
- In Vitro Studies : Research demonstrated that this compound effectively inhibits PDE4 activity in human leukocytes, leading to decreased production of inflammatory mediators. This suggests its potential utility in managing allergic responses and asthma exacerbations .
- In Vivo Studies : Animal models have shown that administration of sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate significantly reduces airway hyperreactivity and eosinophilic inflammation in lung tissues after allergen exposure. These findings support its therapeutic potential in respiratory diseases .
- Comparative Studies : When compared to other PDE inhibitors like rolipram, sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate exhibited a favorable safety profile with reduced side effects such as emesis, making it a promising candidate for further clinical development .
Q & A
Q. What are the optimal synthetic routes for sodium 2-{6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl}acetate, and how do reaction conditions influence yield?
The synthesis typically involves a two-step one-pot method:
Intermediate Formation : Reacting 2-aminopyridine derivatives with α-bromoketones (e.g., ethyl bromoacetate) in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the imidazo[1,2-a]pyridine core.
Functionalization : Introducing bromine and methoxy groups via electrophilic substitution or nucleophilic displacement. Halogenation (e.g., using N-bromosuccinimide) is critical for introducing the bromine atom at the 6-position.
- Key Reagents : Ethyl bromoacetate, DMF-DMA, N-bromosuccinimide, and sodium methoxide for ester hydrolysis.
- Yield Optimization : Mild reaction temperatures (60–80°C) and polar aprotic solvents (e.g., DMF or toluene) improve yields (65–85%) .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR Spectroscopy : H and C NMR confirm the imidazo[1,2-a]pyridine scaffold and substituent positions. The bromine atom induces distinct deshielding in H NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and dihedral angles critical for confirming the methoxy and bromine positions. The imidazo[1,2-a]pyridine core typically exhibits planar geometry .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+Na] peak at m/z 345.12) .
Advanced Research Questions
Q. How can researchers address low yields in halogenation steps during synthesis?
Low yields in bromination often arise from competing side reactions (e.g., over-halogenation or ring decomposition). Strategies include:
- Temperature Control : Bromination at 0–5°C minimizes side reactions.
- Catalyst Use : Lewis acids like FeCl enhance regioselectivity for the 6-position.
- Protecting Groups : Temporarily shielding reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) groups prevents unwanted substitutions .
Q. What is the impact of bromine substitution on biological activity compared to other halogens (e.g., fluorine or iodine)?
- Bromine vs. Fluorine : Bromine’s larger atomic radius enhances hydrophobic interactions with enzyme active sites, improving binding affinity. For example, brominated derivatives show 2–3× higher cytotoxicity (IC < 1 μM in HT-29 cells) compared to fluorinated analogs .
- Iodine Substitution : Iodine increases steric bulk but may reduce metabolic stability. Bromine balances reactivity and stability, making it preferable for in vivo studies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina simulates binding to enzymes (e.g., kinases) or receptors. The bromine atom participates in halogen bonding with backbone carbonyls (e.g., in caspase-3).
- DFT Calculations : Density functional theory predicts electron distribution, identifying nucleophilic/electrophilic regions. The imidazo[1,2-a]pyridine ring’s HOMO (-5.8 eV) suggests reactivity at the 2-position .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of similar compounds?
Conflicting data often arise from structural variations or assay conditions:
- Case Study : A copper complex of a bromoimidazo[1,2-a]pyridine (JD88) showed IC < 1 μM in HT-29 cells , while a non-metallated derivative exhibited IC = 1.6 μM in MCF7 cells .
- Resolution :
- Structural Factors : Metal coordination (e.g., Cu) enhances DNA intercalation and ROS generation.
- Assay Conditions : Varying incubation times (24 vs. 48 hours) and cell lines (HT-29 vs. MCF7) affect IC values.
- Recommendation : Standardize assays (e.g., MTT protocol, 48-hour incubation) and compare EC values normalized to controls .
Methodological Tables
Q. Table 1. Comparative Synthesis Yields for Halogenated Imidazo[1,2-a]pyridines
| Halogen | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Br | N-Bromosuccinimide | DMF | 78 | |
| F | Selectfluor® | Acetone | 65 | |
| I | I/TBHP | Ethyl Acetate | 52 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
